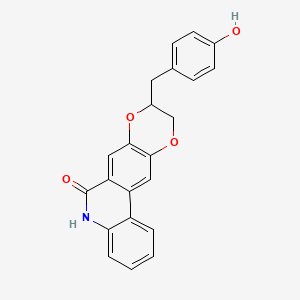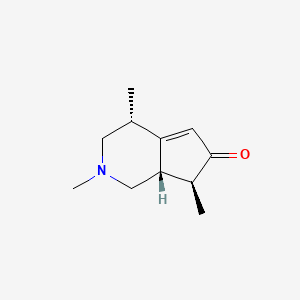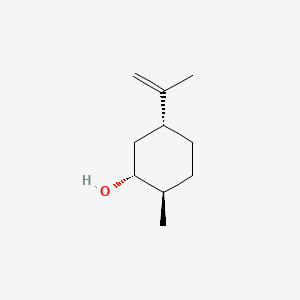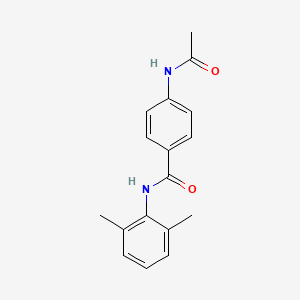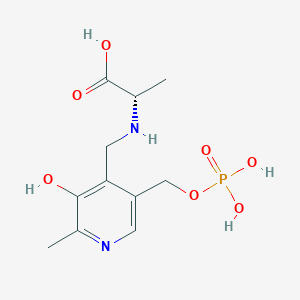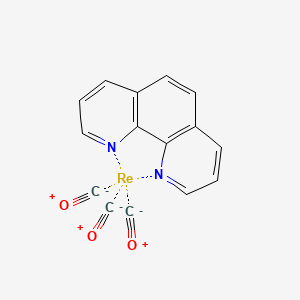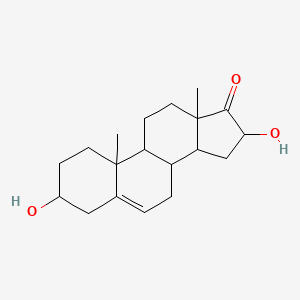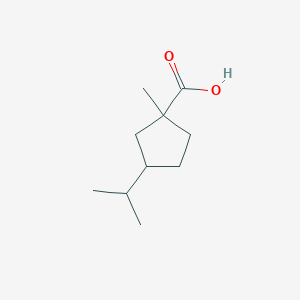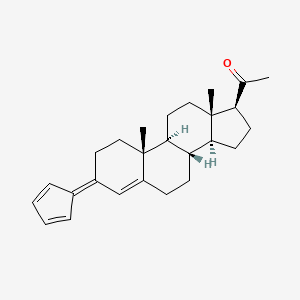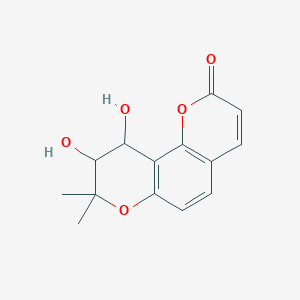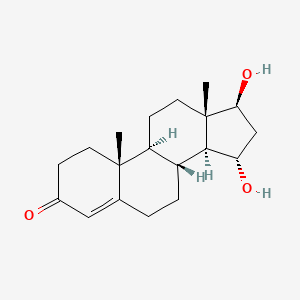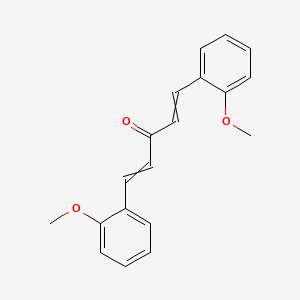![molecular formula C20H29Cl2N3O2 B1197680 4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e CAS No. 76487-32-6](/img/structure/B1197680.png)
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperazine ring substituted with aminophenoxy and methoxyphenyl groups. It is often studied for its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of p-aminophenol with 1,3-dibromopropane to form 3-(p-aminophenoxy)propyl bromide.
Piperazine Substitution: The intermediate is then reacted with 1-(o-methoxyphenyl)piperazine in the presence of a base such as potassium carbonate to yield the desired product.
Purification: The final compound is purified through recrystallization or chromatography techniques.
Formation of Dihydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Use of Continuous Flow Reactors: To enhance reaction efficiency and scalability.
Automated Purification Systems: For consistent and high-quality product output.
Chemical Reactions Analysis
Types of Reactions
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e has several scientific research applications:
Medicinal Chemistry: Studied for its potential as a therapeutic agent in treating various diseases.
Biological Research: Used as a tool compound to study receptor interactions and signaling pathways.
Pharmacological Studies: Investigated for its effects on the central nervous system and potential as an antidepressant or anxiolytic agent.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in various pharmacological effects, including mood regulation and anxiolytic properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(p-Chlorophenoxy)propyl)-4-(o-methoxyphenyl)piperazine dihydrochloride
- 1-(3-(p-Methylphenoxy)propyl)-4-(o-methoxyphenyl)piperazine dihydrochloride
- 1-(3-(p-Fluorophenoxy)propyl)-4-(o-methoxyphenyl)piperazine dihydrochloride
Uniqueness
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline dihydrochlorid e is unique due to the presence of the aminophenoxy group, which imparts distinct pharmacological properties compared to its analogs. This uniqueness makes it a valuable compound for studying specific receptor interactions and developing targeted therapeutic agents.
Properties
CAS No. |
76487-32-6 |
|---|---|
Molecular Formula |
C20H29Cl2N3O2 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]aniline;dihydrochloride |
InChI |
InChI=1S/C20H27N3O2.2ClH/c1-24-20-6-3-2-5-19(20)23-14-12-22(13-15-23)11-4-16-25-18-9-7-17(21)8-10-18;;/h2-3,5-10H,4,11-16,21H2,1H3;2*1H |
InChI Key |
OSYMRDHAETZJJV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)N.Cl.Cl |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)N.Cl.Cl |
Synonyms |
1-(p-aminophenoxy)-3-(N(1)(O-methoxyphenyl)-N(4)-piperazinyl)propane 74 637 74-637 compound 74-637 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




